molecular formula C31H30ClN3O4S2 B2595732 N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride CAS No. 1215776-35-4

N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride

Cat. No.: B2595732
CAS No.: 1215776-35-4
M. Wt: 608.17
InChI Key: IWKFIDZTLVPHTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3,4,5-trimethoxybenzamide hydrochloride” is a benzothiazole derivative . Benzothiazole derivatives have been studied for their anti-tubercular properties . They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .


Molecular Structure Analysis

The molecular structure of benzothiazole derivatives has been studied extensively. The structure-activity relationships of these derivatives have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity . Unfortunately, specific molecular structure details for the requested compound were not found in the available resources.

Scientific Research Applications

Synthesis and Applications

  • Phosphoinositide 3-Kinase (PI3K) and Mammalian Target of Rapamycin (mTOR) Inhibition : A related compound, N-(6-(6-Chloro-5-(4-fluorophenylsulfonamido)pyridin-3-yl)benzo[d]thiazol-2-yl)acetamide, demonstrated potent inhibition of PI3Kα and mTOR in vitro and in vivo. Modifications to the benzothiazole ring were explored to improve metabolic stability (Stec et al., 2011).

  • Synthesis of Fused Thiazolo[3,2-a]pyrimidinones : N-(benzo[d]thiazol-2-yl)-2-chloroacetamide was used as a building block for the formation of thiazolo[3,2-a]pyrimidinones, demonstrating the versatility of such compounds in synthetic chemistry (Janardhan et al., 2014).

  • Synthesis of Novel Compounds Inspired by Marine Topsentines and Nortopsentines : The synthesis of N-(4-phenylthiazol-2-yl)-substituted benzo[d]thiazole- and other related structures was reported, inspired by marine compounds and highlighting the potential for biological activity (Deau et al., 2014).

  • Anticancer Activity : 4,5,6,7-Tetrahydrothieno-pyridine derivatives, a structure related to the compound , have shown a range of biological activities including anticancer properties, indicating potential applications in pharmacology (Rao et al., 2018).

Biological and Pharmacological Studies

  • Antimicrobial and Antibacterial Agents : Derivatives of benzothiazole, such as those with a pyrazol-5-one structure, have shown promising antibacterial activity, suggesting potential applications in the development of new antimicrobial drugs (Palkar et al., 2017).

  • Antitubulin and Anticancer Agents : Research into compounds based on the tetrahydrothieno[2,3-c]pyridine scaffold has led to the identification of new antiproliferative agents that inhibit cancer cell growth, indicating the relevance of such compounds in cancer treatment (Romagnoli et al., 2020).

  • Antioxidant Activities : Benzothiazole derivatives have been studied for their antioxidant activities, showing potential benefits in reducing oxidative stress, particularly in high-fat diet models (Erbin, 2013).

Properties

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-3,4,5-trimethoxybenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29N3O4S2.ClH/c1-36-23-15-20(16-24(37-2)28(23)38-3)29(35)33-31-27(30-32-22-11-7-8-12-25(22)39-30)21-13-14-34(18-26(21)40-31)17-19-9-5-4-6-10-19;/h4-12,15-16H,13-14,17-18H2,1-3H3,(H,33,35);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWKFIDZTLVPHTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=C(C3=C(S2)CN(CC3)CC4=CC=CC=C4)C5=NC6=CC=CC=C6S5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30ClN3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

608.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.